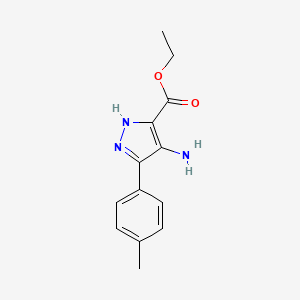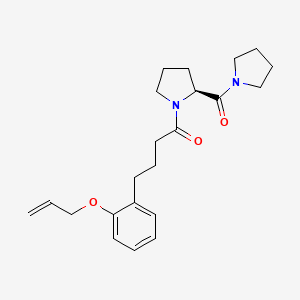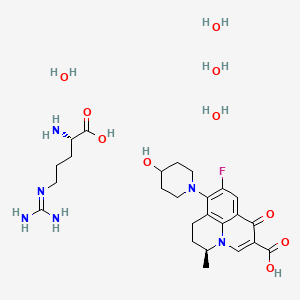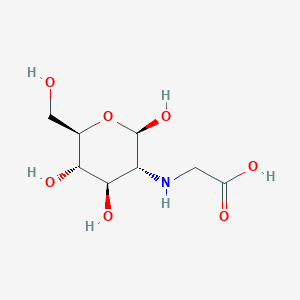
N-carboxymethylglucosamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-carboxymethylglucosamine is a derivative of glucosamine, a naturally occurring amino sugar This compound is characterized by the presence of a carboxymethyl group attached to the glucosamine molecule Glucosamine itself is a key component of chitin, which is found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-carboxymethylglucosamine typically involves the carboxymethylation of glucosamine. This process can be achieved through reductive alkylation or direct alkylation methods. In reductive alkylation, the amino group of glucosamine reacts with a carboxymethylating agent, such as chloroacetic acid, under basic conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of chitin as a starting material. Chitin is first deacetylated to produce glucosamine, which is then subjected to carboxymethylation. This process can be optimized to achieve high yields and purity of the final product. The use of microbial fermentation and enzymatic hydrolysis has also been explored as environmentally friendly alternatives for the production of glucosamine and its derivatives .
化学反应分析
Types of Reactions
N-carboxymethylglucosamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydroxymethyl derivatives. Substitution reactions can lead to a variety of N-substituted glucosamine derivatives .
科学研究应用
N-carboxymethylglucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker.
Medicine: This compound is investigated for its anti-inflammatory and chondroprotective properties, making it a candidate for the treatment of osteoarthritis and other inflammatory conditions
作用机制
The mechanism of action of N-carboxymethylglucosamine involves its interaction with cellular pathways and molecular targets. In the context of osteoarthritis, the compound is believed to exert its effects by modulating the production of pro-inflammatory cytokines and enzymes involved in cartilage degradation. It may also promote the synthesis of extracellular matrix components, such as collagen and glycosaminoglycans, which are essential for maintaining joint health .
相似化合物的比较
N-carboxymethylglucosamine can be compared with other glucosamine derivatives, such as N-acetylglucosamine and chitosan:
N-acetylglucosamine: This compound is similar in structure but contains an acetyl group instead of a carboxymethyl group.
Chitosan: A deacetylated derivative of chitin, chitosan is widely used in biomedical and industrial applications due to its biocompatibility and biodegradability.
This compound stands out due to its specific chemical properties and potential therapeutic applications, particularly in the field of joint health and inflammation management.
属性
CAS 编号 |
71887-66-6 |
|---|---|
分子式 |
C8H15NO7 |
分子量 |
237.21 g/mol |
IUPAC 名称 |
2-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]acetic acid |
InChI |
InChI=1S/C8H15NO7/c10-2-3-6(13)7(14)5(8(15)16-3)9-1-4(11)12/h3,5-10,13-15H,1-2H2,(H,11,12)/t3-,5-,6-,7-,8-/m1/s1 |
InChI 键 |
XKXOILAMZXXYFO-PNAXYBNRSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NCC(=O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)NCC(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





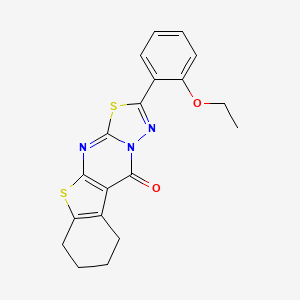

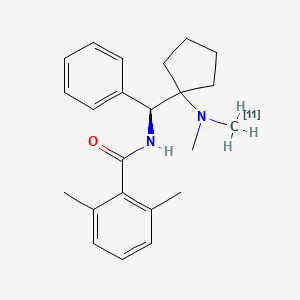
![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)

